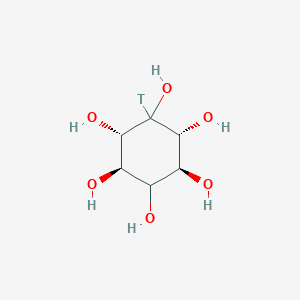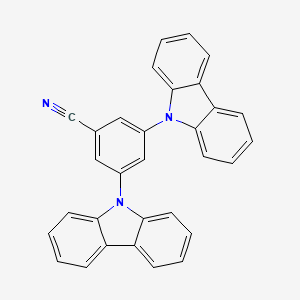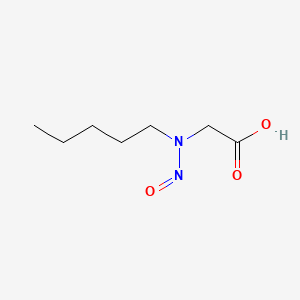
Glycine, N-nitroso-N-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-nitroso-N-pentyl- is a member of the nitroso compounds, which are characterized by the presence of a nitroso group (NO) attached to a nitrogen atom. Nitroso compounds are known for their diverse chemical properties and applications in various fields, including organic synthesis, medicine, and industry. Glycine, N-nitroso-N-pentyl- is specifically an N-nitroso compound, which means the nitroso group is bonded to a nitrogen atom within the molecule.
Méthodes De Préparation
The synthesis of Glycine, N-nitroso-N-pentyl- typically involves the nitrosation of secondary amines. One efficient method for synthesizing N-nitroso compounds, including Glycine, N-nitroso-N-pentyl-, is through the use of tert-butyl nitrite under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields. The reaction involves the nucleophilic attack of the nitrogen atom of the secondary amine on the electrophilic nitrosonium ion, resulting in the formation of the N-nitroso compound .
Analyse Des Réactions Chimiques
Glycine, N-nitroso-N-pentyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium dichromate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Glycine, N-nitroso-N-pentyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives.
Biology: Nitroso compounds, including Glycine, N-nitroso-N-pentyl-, are studied for their potential biological activities, such as their role in cellular signaling pathways.
Medicine: Nitroso compounds are investigated for their potential therapeutic applications, including their use as nitric oxide donors.
Mécanisme D'action
The mechanism of action of Glycine, N-nitroso-N-pentyl- involves the release of nitric oxide (NO), a key signaling molecule in various biological processes. Nitric oxide can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various physiological effects. The pathways involved in the action of nitric oxide include the activation of guanylate cyclase, leading to the production of cyclic GMP, which mediates vasodilation and other cellular responses .
Comparaison Avec Des Composés Similaires
Glycine, N-nitroso-N-pentyl- can be compared with other N-nitroso compounds, such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share similar chemical properties but differ in their specific structures and applications. For example, N-nitrosodimethylamine is known for its carcinogenic properties, while Glycine, N-nitroso-N-pentyl- is primarily studied for its potential therapeutic and industrial applications .
Similar compounds include:
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
These compounds highlight the diversity and versatility of N-nitroso compounds in various fields of research and industry.
Propriétés
Numéro CAS |
6939-26-0 |
|---|---|
Formule moléculaire |
C7H14N2O3 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2-[nitroso(pentyl)amino]acetic acid |
InChI |
InChI=1S/C7H14N2O3/c1-2-3-4-5-9(8-12)6-7(10)11/h2-6H2,1H3,(H,10,11) |
Clé InChI |
DTKQZBVRUGONNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CC(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



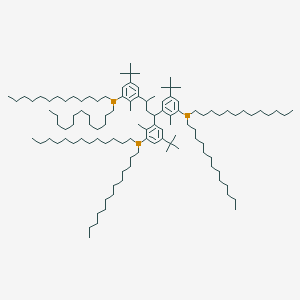
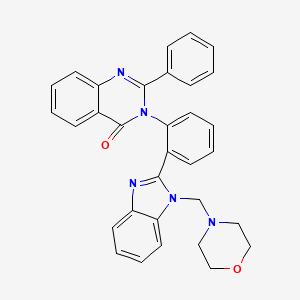

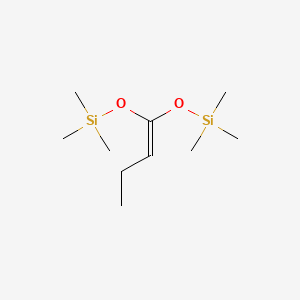



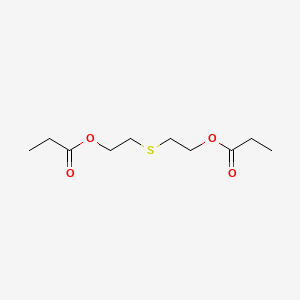
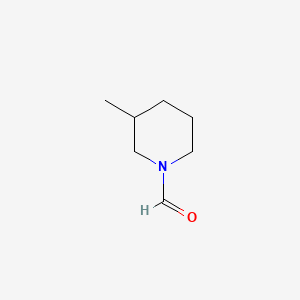
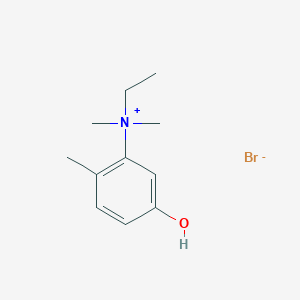
![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)
